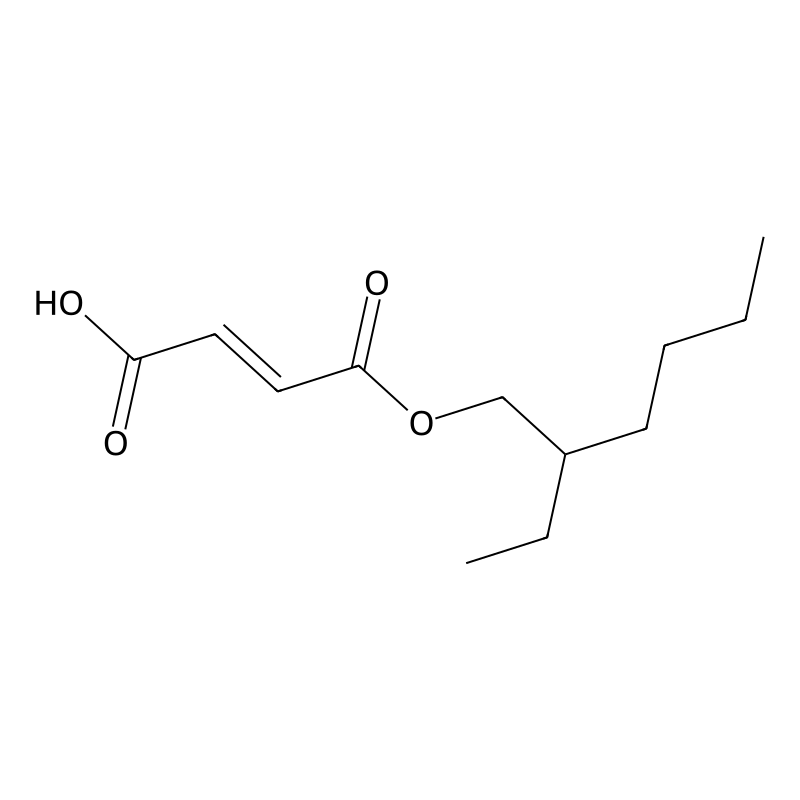

2-Ethylhexyl hydrogen maleate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Pharmaceutical Applications

Due to its reactive hydroxyl group, 2-EHHM has been explored as a base structure for pharmaceutical preparations []. Its ability to react with water vapor and convert to maleic acid increases the reactivity of the molecule, making it potentially useful for various chemical reactions within medications [].

Polycarboxylic Acid Production

Studies suggest that 2-EHHM can react with calcium stearate to form dimethyl fumarate, a key component in the production of polycarboxylic acids []. Polycarboxylic acids are a class of organic compounds with multiple carboxylic acid groups, finding applications in various industries like coatings and plastics [].

2-Ethylhexyl hydrogen maleate is an organic compound with the molecular formula C₁₂H₂₀O₄. It is classified as an ester, specifically derived from maleic acid and 2-ethylhexanol. This compound features a unique structure that includes a maleate group, making it an important intermediate in various chemical processes. The compound appears as a colorless liquid and is known for its low volatility and moderate solubility in organic solvents but limited solubility in water .

The primary reaction involved in the formation of 2-ethylhexyl hydrogen maleate is the esterification of maleic anhydride with 2-ethylhexanol. This reaction typically requires an acid catalyst, such as sulfuric acid, to facilitate the process. The general reaction can be represented as follows:

Under specific conditions, 2-ethylhexyl hydrogen maleate can undergo hydrolysis to yield maleic acid and 2-ethylhexanol, particularly in the presence of water and heat .

The synthesis of 2-ethylhexyl hydrogen maleate primarily involves the following methods:

- Conventional Esterification: This method utilizes maleic anhydride and 2-ethylhexanol in the presence of an acid catalyst.

- Catalytic Processes: Recent advancements have explored using solid acid catalysts for improved efficiency in esterification reactions, potentially enhancing yield and reducing by-products .

- Solvent-Free Methods: Innovative approaches are being researched that eliminate the need for solvents, making the process more environmentally friendly.

2-Ethylhexyl hydrogen maleate finds applications across various industries:

- Plasticizers: It is used in the production of flexible plastics and polymers.

- Surfactants: The compound serves as a surfactant in formulations for personal care products.

- Adhesives and Sealants: It acts as a key component in adhesives due to its favorable properties.

- Coatings: Utilized in coatings for its ability to improve film-forming characteristics .

Interaction studies involving 2-ethylhexyl hydrogen maleate focus on its compatibility with other chemical compounds, particularly in polymer formulations. Its interaction with various solvents and resins can influence the mechanical properties of resulting materials. Additionally, studies on its hydrolysis behavior help understand its stability under different environmental conditions .

Several compounds share structural similarities with 2-ethylhexyl hydrogen maleate. Here is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Mono(2-Ethylhexyl) Maleate | C₁₀H₁₈O₄ | More acidic; higher acute toxicity |

| Di(2-Ethylhexyl) Maleate | C₂₀H₃₆O₄ | Commonly used as a plasticizer; lower toxicity |

| 2-Ethylhexanol | C₈H₁₈O | Alcohol precursor; used in esterification reactions |

| Maleic Acid | C₄H₄O₄ | Hydrolysis product; exhibits systemic toxicity |

Uniqueness of 2-Ethylhexyl Hydrogen Maleate:

- It serves as a bridging compound between alcohols and maleic acid derivatives, providing distinct properties suitable for specific applications.

- Its moderate solubility profile makes it versatile for use in various formulations compared to its more hydrophobic counterparts.

The development of 2-ethylhexyl hydrogen maleate is rooted in the broader history of maleic acid derivatives. Maleic acid, first isolated in the 19th century, gained industrial prominence due to its utility in synthesizing esters for polymer production. The esterification of maleic anhydride with alcohols like 2-ethylhexanol emerged in the mid-20th century, driven by demand for specialized plasticizers and surfactants. While its exact discovery timeline remains undocumented, the compound’s synthesis aligns with advancements in esterification techniques documented in patents from the 1970s. Its applications expanded alongside the growth of the coatings and adhesives industries, where its reactivity and compatibility with vinyl polymers proved advantageous.

Systematic Nomenclature and Synonyms

2-Ethylhexyl hydrogen maleate is systematically named (Z)-4-[(2-ethylhexyl)oxy]-4-oxobut-2-enoic acid, reflecting its cis-configuration and ester-alcohol substitution. Common synonyms include:

The CAS registry number 7423-42-9 uniquely identifies it in chemical databases. Its structure is often abbreviated as C₁₂H₂₀O₄, emphasizing its molecular composition.

Structural Classification in Organic Chemistry

2-Ethylhexyl hydrogen maleate belongs to the unsaturated dicarboxylic acid monoesters class. Key structural features include:

- A maleate backbone with a cis-configured double bond (Z-isomer).

- A 2-ethylhexyl group esterified at one carboxyl group, leaving a free carboxylic acid moiety.

- Molecular symmetry allowing participation in Diels-Alder reactions and copolymerization.

Table 1: Key Structural and Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₂H₂₀O₄ | |

| Molecular weight (g/mol) | 228.28 | |

| Density (g/cm³ at 20°C) | 1.025 | |

| Boiling point (°C) | 166 | |

| Water solubility (mg/L at 25°C) | 73.3 | |

| LogP | 4.291 |

The compound’s planar geometry and intramolecular hydrogen bonding between the free carboxyl group and ester oxygen enhance stability. Its amphiphilic character—combining a hydrophobic 2-ethylhexyl chain and hydrophilic carboxylate—facilitates applications in surfactant formulations.

Synthesis and Chemical Reactivity

Synthetic Pathways

2-Ethylhexyl hydrogen maleate is synthesized via acid-catalyzed esterification:

- Maleic anhydride reacts with 2-ethylhexanol in a 1:1 molar ratio.

- Sulfuric acid or ion-exchange resins catalyze the nucleophilic acyl substitution.

- The reaction proceeds under controlled temperatures (60–80°C) to minimize di-ester formation.

Key Reaction:

$$

\text{Maleic anhydride} + \text{2-Ethylhexanol} \xrightarrow{H^+} \text{2-Ethylhexyl hydrogen maleate} + \text{H}_2\text{O}

$$

Industrial production employs continuous-flow reactors to optimize yield and purity. Post-synthesis, vacuum distillation removes unreacted alcohol, achieving >95% conversion rates.

Reactivity and Functional Transformations

The compound’s reactivity is defined by two functional groups:

- Carboxylic acid: Undergoes neutralization to form salts (e.g., sodium 2-ethylhexyl maleate).

- α,β-unsaturated ester: Participates in Michael additions and Diels-Alder reactions.

Notable transformations include:

- Hydrolysis: In alkaline conditions, the ester bond cleaves to yield maleic acid and 2-ethylhexanol.

- Polymerization: Acts as a comonomer in vinyl acetate and acrylate copolymers, enhancing flexibility.

Applications in Industrial Chemistry

Polymer Science and Coatings

2-Ethylhexyl hydrogen maleate serves as a reactive monomer in:

- Vinyl acetate copolymers: Improves glass transition temperature (Tg) and film hardness.

- Acrylic emulsions: Enhances adhesion in water-based paints.

Table 2: Performance in Polymer Blends

| Polymer Base | Property Enhanced | Mechanism |

|---|---|---|

| Poly(vinyl chloride) | Flexibility | Plasticizer-like interaction |

| Poly(styrene) | Thermal stability | Copolymerization |

Surfactant Intermediate

The compound’s amphiphilicity makes it a precursor to anionic surfactants like dioctyl sulfosuccinate (DOSS). Sulfonation of the free carboxyl group produces derivatives with enhanced water solubility.

Analytical Characterization

Spectroscopic Identification

- IR spectroscopy: Peaks at 1710 cm⁻¹ (C=O stretch) and 1640 cm⁻¹ (C=C).

- ¹H NMR: δ 5.8 ppm (vinyl protons), δ 4.1 ppm (ester -OCH₂-).

Chromatographic Methods

Reverse-phase HPLC with UV detection (λ = 210 nm) resolves it from di-esters. Retention times correlate with hydrophobicity (logP = 4.29).

International Union of Pure and Applied Chemistry-Validated Structural Representation

2-Ethylhexyl hydrogen maleate represents a maleic acid monoester derivative characterized by its specific molecular formula C₁₂H₂₀O₄ and molecular weight of 228.28 grams per mole [1]. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 2-Butenedioic acid (2Z)-, mono(2-ethylhexyl) ester, reflecting its geometric configuration and esterification pattern [2] [3]. The compound maintains the Chemical Abstracts Service registry number 7423-42-9, establishing its unique chemical identity within the global chemical database system [1].

The structural architecture consists of a maleic acid backbone with a single 2-ethylhexyl ester group and a free carboxylic acid moiety . The maleate portion exhibits the characteristic Z-configuration, where the carboxylic acid groups adopt a cis arrangement relative to the carbon-carbon double bond [3] [5]. This geometric constraint fundamentally influences the compound's three-dimensional molecular architecture and subsequent chemical behavior.

The 2-ethylhexyl substituent introduces significant structural complexity through its branched octyl chain configuration [6] [7]. The branching occurs at the second carbon atom from the hydroxyl group, creating a chiral center that generates stereoisomeric forms [6]. The complete structural representation reveals CH₃CH₂CH₂CH₂CH(CH₂CH₃)CH₂OH as the alcohol precursor, which upon esterification with maleic acid produces the target compound [7].

| Structural Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₂H₂₀O₄ | [1] |

| Molecular Weight | 228.28 g/mol | [1] |

| International Union of Pure and Applied Chemistry Name | 2-Butenedioic acid (2Z)-, mono(2-ethylhexyl) ester | [2] [3] |

| Chemical Abstracts Service Number | 7423-42-9 | [1] |

| Stereochemistry | Racemic | [3] |

| Defined Stereocenters | 0/1 | [3] |

| E/Z Centers | 1 | [3] |

Conformational Analysis of the Maleate Backbone

The maleate backbone exhibits four conformationally relevant degrees of freedom corresponding to internal rotations around the carbon-carbon bonds connecting the carboxylic groups to the central carbon-carbon double bond and around the carbon-oxygen bonds [8]. The proximity of the two carboxylic groups in the maleic acid structure creates strong interactions that can be either attractive through intramolecular hydrogen bonding or repulsive through hydrogen-hydrogen and oxygen-oxygen steric interactions [8] [9].

The conformational landscape of maleic acid derivatives reveals multiple minimum-energy structures that deviate from purely planar arrangements [8]. Computational studies using density functional theory calculations at the B3LYP/6-311++G(d,p) level demonstrate that the most stable conformers adopt configurations where one carboxylic group maintains a cis conformation while the other adopts a trans arrangement [8]. These conformational preferences significantly influence the overall molecular geometry and reactivity patterns.

The ester linkage in 2-ethylhexyl hydrogen maleate introduces additional conformational flexibility due to the relatively low barrier for rotation about the carbon-oxygen-carbon bonds [10]. Carboxylic acid esters demonstrate structural flexibility because rotation about these bonds encounters minimal energetic barriers, contrasting with the restricted rotation observed in amide linkages [10]. This flexibility manifests in physical properties such as reduced rigidity and increased volatility compared to corresponding amides [10].

The maleate backbone conformation is further stabilized through resonance interactions between the carboxyl groups and the carbon-carbon double bond [9]. The ability of maleic acid to form intramolecular hydrogen bonding when one hydrogen atom is removed from a carboxylic group creates a chelation effect that influences the overall conformational stability [9]. This intramolecular hydrogen bonding capability distinguishes maleic acid from its geometric isomer fumaric acid, which cannot achieve similar intramolecular stabilization due to its trans configuration [9].

Rotational barrier analysis reveals that the carbon-carbon bonds in the maleate system experience significant conformational constraints [8]. The internal rotation barriers vary depending on the specific dihedral angles involved, with barriers typically ranging from 19.0 to 30.2 kilojoules per mole for different conformational transitions [11]. These barriers influence the dynamic behavior of the molecule in solution and solid-state environments.

Electronic Configuration and Resonance Hybridization

The electronic structure of 2-ethylhexyl hydrogen maleate involves multiple hybridization states that determine its chemical reactivity and physical properties. The carboxylic carbon atoms exhibit sp² hybridization, creating trigonal planar geometry with bond angles of approximately 120 degrees [12] [13]. This hybridization pattern extends to both oxygen atoms in the carboxylic acid and ester functionalities, enabling extensive resonance delocalization throughout the molecular framework [14].

The carbonyl carbon atoms maintain sp² hybridization, leaving one unhybridized p-orbital perpendicular to the bonding skeleton [12]. This orbital configuration facilitates π-electron delocalization across the carbonyl system and contributes to the resonance stabilization of the molecule [12]. The resulting π-orbital cloud spreads over both oxygen atoms and the carbon atom, creating regions of enhanced electron density that influence chemical reactivity [12].

Molecular orbital theory analysis reveals that the compound exhibits frontier orbital interactions characteristic of conjugated systems [15] [16]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy gap influences the compound's electronic properties and reactivity patterns [15]. The presence of electron-withdrawing carbonyl groups creates an electron-deficient environment that enhances the compound's dienophile character in cycloaddition reactions [16].

The ester oxygen atoms demonstrate sp² hybridization with one lone pair occupying a p-orbital that participates in resonance delocalization [14]. This electronic configuration contributes to the overall stability of the ester linkage and influences the molecule's hydrogen bonding capabilities [14]. The resonance contribution places partial positive charge on the oxygen atom, affecting its nucleophilic character and hydrogen bond acceptor properties [14].

| Electronic Component | Hybridization | Geometry | Bond Angles |

|---|---|---|---|

| Carboxylic Carbon | sp² | Trigonal Planar | ~120° |

| Ester Carbon | sp² | Trigonal Planar | ~120° |

| Carbonyl Oxygen | sp² | Bent | Variable |

| Ester Oxygen | sp² | Bent | Variable |

| Alkene Carbons | sp² | Trigonal Planar | ~120° |

The conjugated system extends through the carbon-carbon double bond and adjacent carbonyl groups, creating an extended π-electron network [17]. This conjugation lowers the overall energy of the molecule and increases its stability compared to non-conjugated analogs [17]. The delocalized π-electrons contribute to the compound's ultraviolet absorption characteristics and influence its photochemical behavior [17].

Resonance structures reveal multiple contributing forms that stabilize the overall electronic configuration [12]. The carboxylic acid group exhibits resonance between neutral and zwitterionic forms, while the ester linkage demonstrates delocalization between the carbonyl carbon and ester oxygen [12]. These resonance interactions reduce the double bond character of individual bonds while distributing electron density across the conjugated framework [12].

Stereoisomerism and Geometric Considerations

2-Ethylhexyl hydrogen maleate exhibits multiple stereochemical features that significantly influence its molecular properties and behavior. The compound contains one E/Z stereogenic center located at the carbon-carbon double bond of the maleate backbone [3]. The Z-configuration (formerly designated as cis) places both carboxylic acid and ester groups on the same side of the double bond plane, creating distinct spatial arrangements that affect molecular interactions [18] [19].

The geometric isomerism arises from the restricted rotation about the carbon-carbon double bond due to π-orbital overlap [18]. The sp² hybridization of the alkene carbons creates a planar geometry where substituents are locked in specific spatial relationships [18]. This geometric constraint prevents free rotation without breaking the π-bond, requiring significant energy input that is typically not observed under normal conditions [18].

The presence of a chiral center in the 2-ethylhexyl substituent introduces additional stereochemical complexity [6] [3]. The branching at the second carbon atom creates R and S stereoisomers, resulting in a racemic mixture under typical synthetic conditions [3]. The stereochemistry designation indicates equal proportions of both enantiomers, contributing to the compound's optical activity classification as (+/-) [3].

Conformational analysis reveals that the Z-configuration enables intramolecular interactions between the carboxylic acid and ester functionalities [20] [9]. The spatial proximity of these groups in the Z-isomer allows for potential hydrogen bonding and dipole-dipole interactions that would be geometrically impossible in the corresponding E-isomer [20]. These intramolecular interactions influence the compound's stability, solubility, and reactivity patterns [9].

The stereochemical relationship between substituents about the double bond is preserved during chemical transformations, demonstrating the stereospecific nature of reactions involving the maleate framework [20]. This stereochemical retention is particularly important in cycloaddition reactions where the Z-dienophile produces stereoisomeric products distinct from those formed by E-configured analogs [20].

| Stereochemical Feature | Configuration | Characteristics |

|---|---|---|

| Carbon-Carbon Double Bond | Z (cis) | Restricted rotation, planar geometry |

| Chiral Center | R/S mixture | Racemic composition |

| Optical Activity | (+/-) | No net rotation |

| Geometric Isomerism | Z-configuration | Substituents on same side |

| Conformational Flexibility | Limited | Restricted by π-bonding |

The geometric considerations extend to the overall molecular shape and its influence on intermolecular interactions [10]. The Z-configuration creates a more compact molecular geometry compared to hypothetical E-isomers, affecting packing arrangements in crystalline phases and solution-state associations [10]. The spatial arrangement of polar and nonpolar regions within the molecule determines its amphiphilic character and surfactant properties .

Dihedral angle analysis reveals specific angular relationships that optimize intramolecular interactions while minimizing steric repulsion [21]. The preferred conformations adopt dihedral angles that balance attractive electrostatic interactions with repulsive steric effects, creating stable three-dimensional structures [21]. These angular preferences influence the molecule's dynamic behavior and its interactions with other chemical species [21].

The synthesis of 2-ethylhexyl hydrogen maleate follows a well-established two-stage esterification mechanism involving maleic anhydride and 2-ethylhexanol. The reaction proceeds through a sequential pathway where the first stage involves rapid formation of the monoester intermediate, followed by a slower second stage that can lead to diester formation if not carefully controlled [1].

The acid-catalyzed mechanism begins with protonation of the carbonyl oxygen in maleic anhydride by the acid catalyst, typically sulfuric acid, phosphotungstic acid, or solid acid catalysts such as Amberlyst-16 [1]. This protonation enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the hydroxyl group of 2-ethylhexanol. The reaction follows second-order kinetics overall, being first-order with respect to both maleic anhydride and 2-ethylhexanol concentrations [1].

Research has demonstrated that phosphotungstic acid exhibits superior catalytic activity compared to other acid catalysts in this system [1]. The activation energy for the overall esterification process has been determined to be 77.2 ± 3.3 kilojoules per mole, with reaction rate constants increasing from 0.005 liters per mole per minute at 185 degrees Celsius to 0.017 liters per mole per minute at 225 degrees Celsius [1].

The mechanism involves formation of a tetrahedral intermediate following nucleophilic addition, which subsequently undergoes elimination of water to yield the desired monoester product. The reaction selectivity toward monoester formation can be enhanced through careful control of stoichiometry, typically employing a slight excess of 2-ethylhexanol (10-20 percent molar excess) to drive the reaction toward completion while minimizing diester formation [2] [1].

Novel catalytic systems have been explored to improve selectivity and reduce environmental impact. Heteropoly acids containing titanium have shown promising results, with undecatungstotitanotitanic acid demonstrating high esterification rates and reusability [3]. These catalysts offer advantages including milder reaction conditions, reduced catalyst consumption, and elimination of waste acid discharge.

Industrial-Scale Production Protocols

Industrial production of 2-ethylhexyl hydrogen maleate employs several reactor configurations, each offering distinct advantages depending on scale requirements and product specifications. The most common approaches include batch reactors, continuous stirred tank reactors, fixed-bed reactors, and reactive distillation systems [4] [3] [1] [5] [6].

Batch reactor systems operate at temperatures ranging from 60 to 120 degrees Celsius with atmospheric to slightly elevated pressures (1-2 bar). Typical residence times extend from 2 to 8 hours, achieving yields between 85 and 95 percent with selectivities of 90 to 95 percent [1]. These systems are particularly suitable for smaller-scale production and allow for precise control of reaction parameters.

Continuous stirred tank reactors represent a scale-up option for medium to large production volumes. Operating temperatures range from 80 to 140 degrees Celsius with pressures of 1 to 3 bar and residence times of 1 to 4 hours. These systems achieve improved yields of 90 to 96 percent and selectivities of 92 to 97 percent due to optimized mixing and heat transfer characteristics [3].

Fixed-bed reactor technology offers advantages for large-scale continuous production. These systems operate at higher temperatures (100-160 degrees Celsius) and pressures (1-5 bar) with significantly reduced residence times of 30 minutes to 2 hours. The enhanced mass and heat transfer in packed beds enables yields of 92 to 98 percent and selectivities of 95 to 98 percent [4].

Reactive distillation represents an advanced process intensification approach that combines reaction and separation in a single unit operation. Operating at temperatures of 120 to 180 degrees Celsius under reduced pressure (0.1-1 bar), these systems achieve the highest yields (95-99 percent) and selectivities (96-99 percent) by continuously removing water and shifting the equilibrium toward product formation [5] [6].

Microreactor technology has emerged as a promising option for specialized applications requiring precise control and rapid heat transfer. These systems operate at moderate temperatures (80-120 degrees Celsius) with elevated pressures (1-10 bar) and very short residence times (5-30 minutes), achieving yields of 90 to 95 percent and selectivities of 93 to 97 percent [2].

Industrial protocols typically incorporate Dean-Stark apparatus or other water removal systems to enhance conversion by shifting the equilibrium position. The choice of water removal technique significantly impacts overall process efficiency and product quality [7] [8].

Purification Techniques and Yield Optimization

Purification of 2-ethylhexyl hydrogen maleate requires a multi-step approach addressing both chemical and thermal stability considerations. The primary purification technique involves fractional distillation under controlled temperature and pressure conditions to separate the desired monoester from unreacted starting materials, diester byproducts, and other impurities [8] [9].

Distillation protocols typically operate at temperatures between 140 and 190 degrees Celsius under reduced pressure ranging from 185 to 385 millimeters of mercury. The forecut removal stage eliminates low-boiling impurities including water, unreacted alcohol, and volatile decomposition products. This is followed by heartcut collection of the purified monoester product, achieving purities of 95 to 99 percent [8] [9].

Crystallization techniques serve as a complementary purification method, particularly for achieving high-purity specifications. Storage at temperatures around negative 50 degrees Celsius promotes formation of high-purity crystals while minimizing thermal degradation [10]. The bis(2-ethylhexyl) maleate exhibits a melting point of negative 50 degrees Celsius and boiling point of 208-209 degrees Celsius at 10 millimeters of mercury pressure [10].

Liquid-liquid extraction provides an effective method for removing acid catalysts and other ionic impurities. The process involves contacting the crude product with aqueous sodium bicarbonate solution to neutralize residual acids, followed by separation of the organic phase containing the purified ester [11] [12]. This technique typically achieves 90 to 95 percent removal of impurities.

Advanced purification methods include membrane separation technologies for selective removal of water and other small molecules. Pervaporation systems operating at 25 to 60 degrees Celsius demonstrate selective water removal capabilities that can be integrated with the reaction process [13] [6].

Azeotropic distillation during the reaction phase represents a process intensification approach for simultaneous reaction and purification. Systems employing ethyl methyl ketone and hexane mixtures (4:1 volume ratio) achieve azeotropic distillation at 59 degrees Celsius, closely matching optimal enzymatic reaction temperatures. This approach has demonstrated 93 percent yields with efficient water removal [14].

Yield optimization strategies focus on several key parameters including temperature control, catalyst selection, water removal efficiency, and reagent stoichiometry. Optimal reaction temperatures typically range from 60 to 80 degrees Celsius, representing a balance between reaction rate and thermal stability [15] [16]. Catalyst loading optimization reveals that phosphotungstic acid at 0.5 to 10 mole percent provides optimal activity without excessive costs [3] [1].

Water removal efficiency directly correlates with conversion levels, as the esterification equilibrium strongly favors product formation when water is continuously removed. Dean-Stark apparatus and other azeotropic systems effectively shift equilibrium toward ester formation [7] [8]. Alcohol excess in the range of 10 to 20 percent molar excess improves conversion while minimizing diester formation [2] [1].

Byproduct Formation and Reaction Kinetics

The synthesis of 2-ethylhexyl hydrogen maleate involves several competing reactions that lead to byproduct formation, requiring careful optimization to maximize selectivity toward the desired monoester product. Understanding these pathways is crucial for developing effective process control strategies [17] [18].

Maleic acid formation represents the most significant byproduct concern, arising from hydrolysis of either the maleic anhydride starting material or the ester products. This hydrolysis reaction occurs readily in the presence of water, with typical concentrations ranging from 0.5 to 2.0 percent in commercial processes [17] [18]. Control strategies include rigorous water removal and maintenance of anhydrous conditions throughout the reaction and purification stages.

Fumaric acid formation occurs through thermal isomerization of maleic acid at elevated temperatures. Research indicates that this isomerization becomes significant above 200 degrees Celsius, with typical concentrations ranging from 0.1 to 0.5 percent [19] [20]. Temperature control below 200 degrees Celsius effectively minimizes this pathway while maintaining acceptable reaction rates.

Water formation represents the stoichiometric byproduct of the esterification reaction and must be continuously removed to achieve high conversions. Azeotropic distillation systems effectively address this requirement by forming low-boiling azeotropes that can be readily separated [5] [6].

Diethylhexyl maleate represents a significant overesterification byproduct when reaction conditions favor diester formation. Concentrations typically range from 5 to 15 percent, depending on stoichiometry and reaction time [1]. Stoichiometric control using slight alcohol excess and careful monitoring of conversion levels minimizes this pathway.

Polymeric tar formation occurs through thermal decomposition and polymerization reactions at elevated temperatures. These byproducts typically represent 0.1 to 1.0 percent of the reaction mixture and can be controlled through temperature management and addition of antioxidants [21] [8].

Isomerization products form through cis-trans isomerization of the maleate double bond, typically representing 0.1 to 0.3 percent of the product mixture. Minimizing heating time and avoiding prolonged exposure to high temperatures reduces this pathway [19] [22].

The reaction kinetics follow a complex mechanism involving multiple competing pathways. The primary esterification proceeds through two distinct stages: rapid monoester formation (Stage 1) with very fast kinetics occurring within minutes, followed by slower diester formation (Stage 2) requiring hours for completion and exhibiting high temperature dependence with an activation energy of 77.2 kilojoules per mole [1].

Side reactions include hydrolysis with medium activation energy and moderate catalyst sensitivity, and isomerization with high activation energy but low catalyst sensitivity [23] [24] [19] [20]. The relative rates of these competing pathways determine overall selectivity and can be optimized through appropriate choice of reaction conditions.

Industrial process technologies demonstrate varying performance characteristics depending on reactor configuration. Batch reactors achieve yields of 85-95 percent and selectivities of 90-95 percent, while more advanced reactive distillation systems reach yields of 95-99 percent and selectivities of 96-99 percent [1] [5] [6]. The choice of technology depends on production scale requirements, capital investment considerations, and desired product specifications.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant